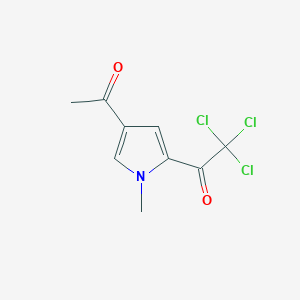
1-(4-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one, or AMPC for short, is an organic compound that has been studied extensively for its potential applications in the field of science and technology. AMPC is a member of the pyrrolidine family, which consists of nitrogen-containing five-membered heterocyclic compounds. It is also a derivative of trichloroethanol, a common industrial solvent. AMPC has become a popular research subject due to its unique properties and potential applications in medicine, biochemistry, and other fields.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrrole Derivatives
Research has focused on the synthesis of substituted pyrroles, a category to which our compound of interest likely belongs. For instance, the microwave-assisted synthesis of substituted pyrroles, facilitated by zinc chloride catalysis, has been demonstrated to produce 2,5-di- and 2,3,5-trisubstituted pyrroles efficiently (Wyrębek et al., 2009). This method emphasizes the utility of such compounds in synthesizing complex organic structures.
Antimicrobial and Antioxidant Activities
Novel pyridine derivatives, which could include structures similar to our compound, have shown promising antimicrobial and antioxidant activities. The synthesis of such compounds through the treatment with formic acid, acetic acid/acetic anhydride, and other reagents, and their subsequent evaluation, underscores their potential therapeutic applications (Flefel et al., 2018).
Molecular Docking Studies
Molecular docking studies of newly synthesized pyridine and fused pyridine derivatives (potentially related to the target compound) against GlcN-6-P synthase as the target protein reveal moderate to good binding energies. This suggests the applicability of these compounds in designing inhibitors for specific proteins, indicating their relevance in drug discovery and development (Flefel et al., 2018).
Novel Chloromethylation Reactions
The chloromethylation of pyrroles containing certain electron-withdrawing groups at the 2-position, which could include our compound, has been found to yield chloromethylpyrroles. These are versatile intermediates that offer access to various pyrrole compounds, highlighting the synthetic versatility of such structures (Barker & Bahia, 1990).
Electropolymerization and Conducting Polymers
The electropolymerization of pyrrole derivatives to produce conducting polymers has been explored, with applications in materials science, particularly in the development of electrochromic devices. Such polymers exhibit changes in color upon electrical stimulation, making them useful for various technological applications (Neil et al., 1993).
Eigenschaften
IUPAC Name |
1-(4-acetyl-1-methylpyrrol-2-yl)-2,2,2-trichloroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO2/c1-5(14)6-3-7(13(2)4-6)8(15)9(10,11)12/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQIPVIARZLFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)C(Cl)(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

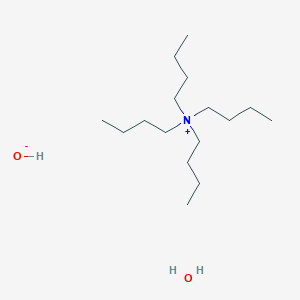
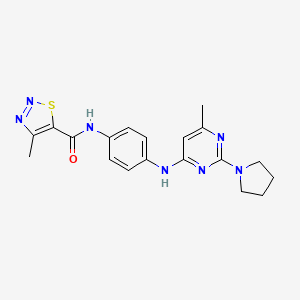
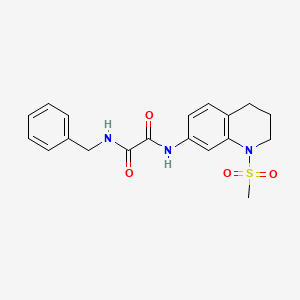
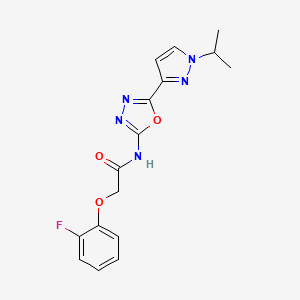
![N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide](/img/structure/B2914829.png)

![5-(3-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2914833.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2914834.png)
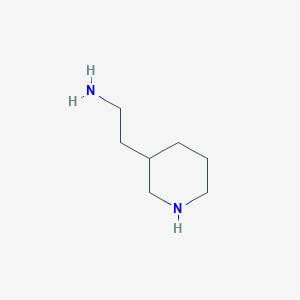
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2914838.png)
![3-(4-ethylphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2914839.png)
![N-(3-methoxypropyl)-6-[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2914840.png)
![4-methoxy-N-[4-[4-[(4-methoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2914843.png)
![[4-(Thian-4-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone](/img/structure/B2914844.png)